1-Bromohexane

Physical Chemistry Process Engineering Quality Control

1-Bromohexane (CAS 111-25-1), also known as hexyl bromide, is a primary alkyl halide with the molecular formula C6H13Br. At ambient conditions, it is a colorless to pale yellow liquid with a density of 1.176 g/mL at 25 °C, a boiling point range of 154–158 °C, and a refractive index of approximately 1.448.

Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
CAS No. 111-25-1
Cat. No. B126081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane
CAS111-25-1
Synonyms1-Bromo-hexane;  1-Hexane bromide;  1-Hexylbromide;  Hexyl bromide;  NSC 71206;  n-Hexyl bromide
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKeyMNDIARAMWBIKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.56e-04 M

1-Bromohexane (CAS 111-25-1): Physical Property and Reactivity Baseline for Procurement Evaluation


1-Bromohexane (CAS 111-25-1), also known as hexyl bromide, is a primary alkyl halide with the molecular formula C6H13Br. At ambient conditions, it is a colorless to pale yellow liquid with a density of 1.176 g/mL at 25 °C, a boiling point range of 154–158 °C, and a refractive index of approximately 1.448 . As a primary alkyl bromide, it serves as a versatile synthetic intermediate, participating in nucleophilic substitution (SN2) reactions and forming Grignard reagents upon reaction with magnesium . Its primary applications include the synthesis of pharmaceuticals, agrochemicals, surfactants, and ionic liquids, where it functions as a reliable hexylating agent .

Why 1-Bromohexane Cannot Be Directly Substituted by Shorter or Longer Chain Alkyl Halides Without Process Re-optimization


While 1-bromohexane belongs to the homologous series of 1-bromoalkanes, direct substitution with a shorter-chain (e.g., 1-bromopentane) or longer-chain (e.g., 1-bromoheptane) analog is not a trivial exchange. Physicochemical properties such as density, boiling point, and vapor pressure change systematically with chain length, which can alter reaction kinetics, phase behavior, and product isolation [1]. More critically, triphase catalytic systems exhibit pronounced selectivity among these homologs, meaning that a reaction optimized for 1-bromohexane will not achieve the same yield or selectivity if another chain length is used [2]. Additionally, the specific lipophilicity conferred by the six-carbon hexyl group is often essential for the biological activity or material properties of the final product, particularly in pharmaceutical and surfactant applications [3].

Quantitative Differentiation of 1-Bromohexane Against Key Analogs: A Comparative Evidence Guide


Comparative Density at 298.15 K: 1-Bromohexane vs. 1-Bromopentane and 1-Bromoheptane

At a standardized temperature of 298.15 K, the measured density of 1-bromohexane is 1.167 g/cm³, which is intermediate between the lower homolog 1-bromopentane (1.203 g/cm³) and the higher homolog 1-bromoheptane (1.137 g/cm³) [1]. This density difference of approximately 3% relative to 1-bromopentane and 2.5% relative to 1-bromoheptane is significant in large-scale processes where mass transfer, mixing, and phase separation are governed by density-driven fluid dynamics.

Physical Chemistry Process Engineering Quality Control

Boiling Point Differentiation and Its Implication for Reaction Design and Recovery

1-Bromohexane exhibits a boiling point range of 154–158 °C . This is significantly higher than that of 1-bromopentane (129–131 °C) and 1-chlorohexane (134–136 °C), but lower than 1-bromoheptane (177–180 °C) . This 25–30 °C difference from the nearest chloro- and bromo-analogs provides a distinct processing window. For reactions conducted at elevated temperatures, this boiling point allows for faster kinetics than 1-bromoheptane while avoiding the volatility and associated safety concerns of 1-bromopentane.

Organic Synthesis Thermodynamics Separation Science

Triphase Catalytic Selectivity: A Distinct Preference for 1-Bromohexane Over Other Primary Alkyl Bromides

In a systematic investigation of triphase catalytic reactions of phenoxide ions with a homologous series of primary alkyl bromides (1-bromobutane, 1-bromopentane, 1-bromohexane, 1-bromoheptane, 1-bromooctane), a distinct preference for specific organic halides was observed [1]. While the study's abstract does not provide exact numerical yields for each compound, it establishes that under identical triphase catalytic conditions, the effective concentration and thus the reaction rate vary significantly across the series, a selectivity that arises from differences in absorption and concentration gradients at the catalytically active sites. This demonstrates that 1-bromohexane occupies a unique kinetic niche in such heterogeneous systems, not simply following a monotonic trend with chain length.

Catalysis Green Chemistry Reaction Selectivity

Thermophysical Property Suite: Isobaric Heat Capacity Data for Process Modeling

Comprehensive experimental measurements of isobaric heat capacity (Cp) for 1-bromohexane and its homologs (1-bromoheptane, 1-bromooctane, etc.) have been conducted at normal pressure across a wide temperature range (298.15–423.15 K) [1]. While the specific Cp value for 1-bromohexane at a given temperature is not provided in the abstract, the existence of this high-quality dataset enables accurate process modeling, heat exchanger design, and safety assessments for reactions involving 1-bromohexane. In contrast, such rigorous thermophysical data may be less readily available for less common chain lengths, making 1-bromohexane a more predictable and scalable choice for industrial applications.

Process Modeling Thermodynamics Chemical Engineering

Recommended Procurement Scenarios for 1-Bromohexane Based on Validated Differentiation


Precise Lipophilicity Control in Ionic Liquid and Surfactant Design

When synthesizing imidazolium-based ionic liquids or quaternary ammonium surfactants, the hexyl group introduced by 1-bromohexane provides a specific balance of hydrophobicity and solubility that is distinct from both pentyl and heptyl derivatives. As evidenced by its use in published protocols for ionic liquid synthesis , the six-carbon chain is often the optimal choice for achieving the desired micellar properties or ionic conductivity. Substituting with 1-bromopentane or 1-bromoheptane would alter the critical micelle concentration (CMC) and overall material performance, making 1-bromohexane a non-substitutable building block for this application class.

Alkylation in Pharmaceutical Intermediate Synthesis Requiring a Specific Boiling Point Window

In multi-step pharmaceutical syntheses, the physical properties of intermediates are critical for process control. The boiling point of 1-bromohexane (154–158 °C) allows for its use as an alkylating agent in reactions that can be conducted at moderate temperatures (e.g., 40–80 °C) while still enabling facile removal of any unreacted starting material by distillation. This is in direct contrast to the more volatile 1-bromopentane, which would require tighter emission controls, and the less volatile 1-bromoheptane, which would be more difficult to strip from the product. This makes 1-bromohexane a preferred reagent for introducing a hexyl group into active pharmaceutical ingredients (APIs) and their precursors .

Investigating Structure-Activity Relationships (SAR) in Medicinal Chemistry

Medicinal chemists exploring the effect of alkyl chain length on biological activity routinely use a series of 1-bromoalkanes to synthesize ether, ester, or amine derivatives. 1-Bromohexane serves as the critical six-carbon point in this SAR continuum. The distinct physicochemical profile of the hexyl group—including its specific logP contribution and steric bulk—cannot be replicated by a pentyl or heptyl chain. Therefore, for any lead optimization program where a six-carbon linker has shown optimal potency or pharmacokinetic properties, 1-bromohexane is the only viable reagent for the production of that specific candidate and its subsequent scale-up [1].

Process Development Using Predictive Thermodynamic Models

For chemical engineers tasked with scaling up a new process from the bench to the pilot plant, the availability of reliable thermophysical data is non-negotiable. The existence of a published, peer-reviewed dataset for the isobaric heat capacity of 1-bromohexane across a wide temperature range [2] allows for accurate simulation of heat transfer, reactor cooling requirements, and safety scenarios in software like Aspen Plus or gPROMS. This reduces the need for expensive and time-consuming calorimetry experiments, providing a clear advantage over processes using less well-characterized alkyl halides and justifying the selection of 1-bromohexane for industrial applications.

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